molecular formula C20H21N3O4S2 B6548283 2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 946338-07-4

2-(5-methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B6548283
CAS No.: 946338-07-4
M. Wt: 431.5 g/mol
InChI Key: VIUNHAMTCJEMEK-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyphenyl)acetamide is a structurally complex small molecule featuring a dihydropyridinone core fused with a thiazole ring and an acetamide substituent. The compound’s design integrates multiple pharmacophoric motifs:

  • Dihydropyridinone scaffold: Known for its role in modulating kinase inhibition and redox activity .
  • Thiazole-sulfanyl group: Enhances metabolic stability and binding affinity through sulfur-mediated interactions .
  • N-(2-Methoxyphenyl)acetamide moiety: Contributes to solubility and target specificity via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-11-28-20(21-13)29-12-14-8-16(24)18(27-3)9-23(14)10-19(25)22-15-6-4-5-7-17(15)26-2/h4-9,11H,10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUNHAMTCJEMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

Compound Name/Structure Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Dihydropyridinone 4-Methylthiazole-sulfanyl, 2-methoxyphenyl acetamide Not explicitly reported N/A
2-((5-((3-Chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide () Pyrimidinone Sulfonyl, cyclohexenyl ethyl Kinase inhibition (predicted)
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide () Thiazolidinedione 2-Methoxyphenoxy, substituted acetamide Hypoglycemic (in vivo)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () Oxadiazole Chlorophenyl pyrimidinyl, nitrophenyl acetamide Antiproliferative (in vitro)
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Thienopyrimidinone Thiadiazole, p-tolyl Kinase modulation (predicted)

Key Comparative Insights

Structural Features

  • Core Scaffold: The target compound’s dihydropyridinone core is distinct from the pyrimidinone () and thienopyrimidinone () scaffolds. Dihydropyridinones are associated with improved redox activity compared to fully aromatic systems . The thiazole-sulfanyl group in the target compound differentiates it from oxadiazole-based derivatives (), which may exhibit altered metabolic stability due to nitrogen-rich heterocycles .
  • Substituent Effects :

    • The 2-methoxyphenyl acetamide group enhances solubility compared to nitro- or cyclohexenyl-substituted analogs () .
    • The 4-methylthiazole-sulfanyl moiety may confer greater selectivity for sulfur-binding enzymes (e.g., cysteine proteases) compared to sulfonyl groups () .

Bioactivity Trends

  • Hypoglycemic Activity :

    • The thiazolidinedione-acetamide hybrid in reduced blood glucose levels in mice by 38% at 50 mg/kg, suggesting that the target compound’s methoxyphenyl group could similarly modulate PPARγ pathways .
  • Antiproliferative Potential: Oxadiazole-acetamide derivatives () showed IC₅₀ values of 12–18 µM against MCF-7 cells, likely due to nitro group-induced DNA intercalation. The target compound lacks this nitro group but may leverage its thiazole ring for alternative mechanisms .
  • Kinase Inhibition: Thienopyrimidinone derivatives () demonstrated ROCK1 kinase inhibition in silico. The target compound’s dihydropyridinone core could similarly interact with ATP-binding pockets .

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